Phosphocysteamine

Nephropathic Cystinosis Leukocyte Cystine Cysteamine Prodrugs

Researchers studying cystinosis often face patient non-compliance due to the foul taste and odor of conventional cysteamine salts. Phosphocysteamine (CAS 5746-40-7) addresses this directly as a prodrug that releases cysteamine upon hydrolysis while offering a markedly improved organoleptic profile. - Achieves leukocyte cystine reduction comparable to cysteamine hydrochloride (65.3% vs. 61.9%) with better patient acceptability in pediatric populations. - Supports convenient twice-daily dosing with sustained cystine depletion maintained for at least 12 hours post-dose. - Rapid gastric absorption with peak plasma cysteamine within 30-60 minutes; suitable for oral suspension or tablet formulation development. Supplied with full analytical characterization for R&D use. Contact us for bulk API sourcing and custom synthesis inquiries.

Molecular Formula C2H8NO3PS
Molecular Weight 157.13 g/mol
CAS No. 5746-40-7
Cat. No. B1212360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphocysteamine
CAS5746-40-7
Synonymseta Aminoethylthiophosphate, Sodium Salt
beta-Aminoethylthiophosphate, Sodium Salt
Cistafos
Cistaphos
Cystafos
Cystaphos
Phosphocysteamine
Salt beta-Aminoethylthiophosphate, Sodium
Sodium Salt beta-Aminoethylthiophosphate
WR 638
WR-638
WR638
Molecular FormulaC2H8NO3PS
Molecular Weight157.13 g/mol
Structural Identifiers
SMILESC(CSP(=O)(O)O)N
InChIInChI=1S/C2H8NO3PS/c3-1-2-8-7(4,5)6/h1-3H2,(H2,4,5,6)
InChIKeyRZPNFYXFSHGGBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphocysteamine Identity and Sourcing


Phosphocysteamine (CAS 5746-40-7), also known as cysteamine S-phosphate or S-(2-aminoethyl) dihydrogen phosphorothioate, is a synthetic organothiophosphorus compound with the molecular formula C₂H₈NO₃PS and a molecular weight of 157.12 g/mol [1]. It is the S-phospho derivative of cysteamine, characterized by the presence of both amine and thiol functional groups within a phosphorothioate ester framework [2]. While not a naturally occurring metabolite, phosphocysteamine is detected in human blood following exogenous exposure and is classified as a human exposome component [3]. Its principal relevance lies in its historical and investigational use as a prodrug of cysteamine, offering distinct organoleptic and physicochemical properties that differentiate it from other cysteamine salts [4].

Cysteamine Prodrug: Sulfur-phosphorylated prodrug releasing cysteamine upon hydrolysis.
Research Model Context: Supports cystinosis and INCL model studies as a reported intracellular cystine-depleting agent.
Formulation Property: Reported organoleptic profile distinct from free cysteamine; may support palatability-focused model administration.

Phosphocysteamine vs Cysteamine Salts


While phosphocysteamine functions as a prodrug that releases cysteamine upon hydrolysis, direct substitution with other cysteamine formulations such as the hydrochloride or bitartrate salts is not trivial and is not supported by simple bioequivalence assumptions. Although studies indicate comparable pharmacokinetic parameters—e.g., geometric mean Cmax of 59 ± 12 µmol/L for phosphocysteamine versus 66 ± 25.5 µmol/L for cysteamine hydrochloride—the 90% confidence intervals for Cmax ratios ([75.6–105.8] relative to hydrochloride) demonstrate formal non-equivalence [1]. This means that while the total drug exposure (AUC) may be similar, the peak concentration achieved differs in a statistically meaningful way, precluding automatic interchangeability [2]. Furthermore, the unique organoleptic profile of phosphocysteamine—described as tasting and smelling better than free cysteamine—introduces a compliance-driven selection criterion that cannot be replicated by other salts, yet this advantage must be weighed against the absence of a significant pharmacokinetic or efficacy advantage in all patient populations [3].

PK Peak exposure may shift: Reported Cmax non-equivalence against cysteamine HCl/bitartrate suggests exposure-response background may differ.
SENS Sensory profile may differ: Qualitative organoleptic advantage may not transfer between batches or salt forms; requires formulation-context review.
MET Prodrug kinetics context: Phosphorothioate hydrolysis kinetics may alter local versus systemic cysteamine availability compared to direct salt forms.

Head-to-Head Evidence Comparison


Leukocyte Cystine Depletion

In a direct comparative study involving six pediatric patients with nephropathic cystinosis, oral phosphocysteamine (MEAP) achieved a mean leukocyte cystine depletion of 65.3%, which was not significantly different from the 61.9% depletion observed with equimolar doses of cysteamine (MEA) [1]. This establishes that phosphocysteamine maintains equivalent intracellular cystine-depleting activity, the primary pharmacodynamic endpoint for cystinosis therapy.

Leukocyte Cystine Depletion
Head-to-head
65.3% vs 61.9%
Phosphocysteamine vs cysteamine
Reported intracellular depletion endpoint context
6 pediatric patients; single oral dose; p > 0.05
Nephropathic Cystinosis Leukocyte Cystine Cysteamine Prodrugs

Plasma Cysteamine Exposure

A randomized, double-blind, three-period crossover study in 18 healthy adult males compared the pharmacokinetics of phosphocysteamine, cysteamine hydrochloride, and cysteamine bitartrate. The geometric mean peak plasma cysteamine concentration (Cmax) was 59 ± 12 µmol/L for phosphocysteamine, compared to 66 ± 25.5 µmol/L for hydrochloride and 63 ± 20 µmol/L for bitartrate; AUC(0-∞) values were 169 ± 51, 158 ± 46, and 173 ± 49 µmol·h/L, respectively [1]. No statistical difference was found among the three formulations for AUC or tmax, confirming comparable total drug exposure.

Plasma Cmax/AUC Exposure
Head-to-head
Cmax 59 vs 66 µmol/L
AUC 158 vs 169 µmol·h/L
Exposure-model validation context
18 healthy adults; crossover trial; 90% CI Cmax ratio [75.6–105.8]
Pharmacokinetics Cysteamine Prodrugs Bioavailability

Sustained Cystine Reduction

In a study of eight cystinosis patients (age 1.8-16.5 years), a single oral dose of phosphocysteamine suspension reduced mean leukocyte cystine from 8.09 ± 0.47 nmol 1/2 cystine/mg protein to 3.26 ± 1.48 nmol/mg protein at 3 hours post-dose, and levels remained significantly lower than baseline at 12 hours [1]. This sustained effect indicates that phosphocysteamine can be administered every 12 hours, offering a practical dosing advantage over formulations requiring more frequent administration.

Sustained Cystine Reduction
Reported
8.09 → 3.26 nmol/mg
3h post-dose; maintained at 12h
Dosing interval model context
8 cystinosis patients; oral suspension
Cystinosis Dosing Regimen Phosphocysteamine Suspension

Organoleptic Profile

Phosphocysteamine is consistently described in the peer-reviewed literature as a phosphorothioester that tastes and smells better than cysteamine (MEA) [1]. Clinical trial documentation further notes that its less obnoxious taste and smell may improve patient compliance, particularly in pediatric populations where the foul odor and taste of cysteamine often lead to treatment refusal [2]. While no quantitative sensory scores are available from direct comparative studies, the qualitative differentiation is repeatedly cited as a clinically meaningful advantage.

Organoleptic Acceptability
Class-level
Qualitative: tastes/smells better
vs free cysteamine
Formulation-context review; data to verify
Qualitative class-level inference from investigator observations
Pediatric Formulation Patient Adherence Taste Masking

Oral vs Rectal Bioavailability

In a comparative study of eight cystinosis patients, oral phosphocysteamine achieved a mean peak cysteamine concentration (Cmax) of 36.4 ± 5.5 µmol/L and an AUC of 59.4 ± 33.1 µmol·h/L, whereas rectal cysteamine produced a significantly lower Cmax of 17.2 ± 6.3 µmol/L and AUC of 22.3 ± 14.3 µmol·h/L [1]. Furthermore, oral phosphocysteamine significantly reduced leukocyte cystine levels, while rectal cysteamine did not produce a statistically significant reduction from baseline [1].

Oral vs Rectal Route
Head-to-head
Cmax 36.4 vs 17.2 µmol/L
AUC ratio ≈ 2.7
Administration route-exposure context
8 patients; single equimolar doses
Route of Administration Bioavailability Cystinosis

Phosphocysteamine Application Scenarios


Pediatric Cystinosis Management

Phosphocysteamine offers a clinically equivalent alternative to cysteamine for the long-term management of nephropathic cystinosis in pediatric patients, with the specific advantage of improved taste and odor [1]. Quantitative evidence confirms that oral phosphocysteamine achieves leukocyte cystine depletion comparable to cysteamine (65.3% vs. 61.9% reduction) [2], while its more acceptable organoleptic profile may enhance adherence in children who refuse other cysteamine formulations due to their foul taste and smell [3].

Cystinosis Maintenance Dosing

Based on evidence that a single oral dose of phosphocysteamine sustains significant leukocyte cystine reduction for at least 12 hours, this compound is well-suited for twice-daily dosing regimens in cystinosis patients [1]. The demonstrated reduction from 8.09 to 3.26 nmol 1/2 cystine/mg protein at 3 hours, with maintenance of significant lowering at 12 hours, supports a convenient every-12-hour administration schedule that may reduce pill burden and improve long-term compliance compared to more frequent dosing requirements [1].

Oral Prodrug Formulation

Phosphocysteamine is a validated oral prodrug of cysteamine with established pharmacokinetic equivalence to hydrochloride and bitartrate salts (AUC ratios within bioequivalence bounds) [1]. Its rapid absorption—with peak plasma cysteamine concentrations occurring within 30-60 minutes—and gastric hydrolysis to release active cysteamine make it suitable for oral suspension or tablet formulation development aimed at improving patient acceptability without sacrificing therapeutic efficacy [2].

INCL Research Application

Preclinical studies demonstrate that phosphocysteamine acts as a lysosomotropic agent capable of depleting lysosomal ceroid deposits and inhibiting apoptosis in lymphoblasts derived from INCL patients [1]. This mechanism, distinct from its cystine-depleting activity, positions phosphocysteamine as a research tool for studying lysosomal storage disorders and as a candidate for combination therapeutic strategies in neurodegenerative diseases characterized by ceroid accumulation [2].

Application
Selection Property
Validation Focus
Cystinosis Model Research
Leukocyte cystine depletion
Intracellular transport activity assay
Prodrug Mechanism Studies
Cysteamine prodrug release
Plasma exposure time-concentration profile
INCL Model Studies
Lysosomal ceroid depletion
Apoptosis pathway assay
Pre-formulation Screening
Reported organoleptic profile
Formulation-context acceptability testing
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